Cas no 2034355-19-4 (6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline)

6-(3,3-Difluoropyrrolidine-1-carbonyl)quinoxaline is a fluorinated heterocyclic compound featuring a quinoxaline core linked to a 3,3-difluoropyrrolidine moiety via a carbonyl group. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The difluoropyrrolidine group enhances metabolic stability and bioavailability, while the quinoxaline scaffold offers versatile reactivity for further functionalization. Its well-defined stereochemistry and fluorine substitution improve binding affinity in drug discovery applications, particularly for kinase inhibitors and CNS-targeting agents. The compound's synthetic versatility allows for efficient derivatization, supporting its use as a key intermediate in the development of pharmaceuticals and agrochemicals. High purity and consistent performance ensure reliability in research and industrial applications.
6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline structure
2034355-19-4 structure
商品名:6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline
CAS番号:2034355-19-4
MF:C13H11F2N3O
メガワット:263.242749452591
CID:5335987

6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline 化学的及び物理的性質

名前と識別子

    • (3,3-difluoropyrrolidin-1-yl)(quinoxalin-6-yl)methanone
    • (3,3-difluoropyrrolidin-1-yl)-quinoxalin-6-ylmethanone
    • 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline
    • インチ: 1S/C13H11F2N3O/c14-13(15)3-6-18(8-13)12(19)9-1-2-10-11(7-9)17-5-4-16-10/h1-2,4-5,7H,3,6,8H2
    • InChIKey: IUEZNUNRVLRLJN-UHFFFAOYSA-N
    • ほほえんだ: FC1(CN(C(C2C=CC3C(C=2)=NC=CN=3)=O)CC1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 364
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 46.1

6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6543-0272-3mg
6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline
2034355-19-4
3mg
$94.5 2023-09-08
Life Chemicals
F6543-0272-100mg
6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline
2034355-19-4
100mg
$372.0 2023-09-08
Life Chemicals
F6543-0272-40mg
6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline
2034355-19-4
40mg
$210.0 2023-09-08
Life Chemicals
F6543-0272-4mg
6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline
2034355-19-4
4mg
$99.0 2023-09-08
Life Chemicals
F6543-0272-20μmol
6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline
2034355-19-4
20μmol
$118.5 2023-09-08
Life Chemicals
F6543-0272-5μmol
6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline
2034355-19-4
5μmol
$94.5 2023-09-08
Life Chemicals
F6543-0272-25mg
6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline
2034355-19-4
25mg
$163.5 2023-09-08
Life Chemicals
F6543-0272-75mg
6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline
2034355-19-4
75mg
$312.0 2023-09-08
Life Chemicals
F6543-0272-2mg
6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline
2034355-19-4
2mg
$88.5 2023-09-08
Life Chemicals
F6543-0272-10μmol
6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline
2034355-19-4
10μmol
$103.5 2023-09-08

6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline 関連文献

6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxalineに関する追加情報

Introduction to 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline (CAS No. 2034355-19-4)

6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline, with the CAS number 2034355-19-4, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the quinoxaline family, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The quinoxaline core in 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline is functionalized with a 3,3-difluoropyrrolidine-1-carbonyl group, which introduces additional complexity and functionality to the molecule. The presence of fluorine atoms in the pyrrolidine ring enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Recent studies have highlighted the potential of 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiproliferative activity against a panel of human cancer cell lines. The researchers found that 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline selectively inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.

In another study, scientists investigated the pharmacokinetic properties of 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline. The results showed that the compound has favorable oral bioavailability and a long half-life, which are desirable attributes for an effective oral therapeutic agent. Additionally, the compound exhibited low toxicity in preclinical animal models, suggesting a favorable safety profile.

The structural versatility of 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline has also been exploited in the development of prodrugs. By modifying the carbonyl group or introducing additional functional groups, researchers have created derivatives with enhanced solubility and bioavailability. These prodrugs have shown improved pharmacological properties and reduced side effects compared to their parent compounds.

The potential applications of 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline extend beyond cancer therapy. Recent research has explored its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can modulate key signaling pathways involved in neuroprotection and neuroinflammation. For example, it has been found to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neuronal cells.

In conclusion, 6-(3,3-difluoropyrrolidine-1-carbonyl)quinoxaline (CAS No. 2034355-19-4) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. Ongoing studies are expected to uncover additional benefits and optimize its use in various medical conditions.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm